molecular formula C20H23N3O2S B2542514 4-(diethylamino)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 477492-66-3

4-(diethylamino)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2542514
CAS No.: 477492-66-3
M. Wt: 369.48
InChI Key: LZVKWUYAKCSLQU-UHFFFAOYSA-N
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Description

4-(diethylamino)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and antibacterial research. Benzothiazole scaffolds are recognized for their diverse biological activities, and this compound serves as a valuable chemical intermediate for designing and synthesizing novel bioactive molecules . While the specific biological data for this compound may be limited, related benzothiazole analogues have demonstrated potent antibacterial activity against various bacterial strains, including Enterococcus faecalis , by targeting critical enzymes such as DNA gyrase . The structure features a 6-ethoxy substitution on the benzothiazole ring, a modification that research suggests can influence biological potency and selectivity . The diethylaminoethyl side chain is a common pharmacophore known to enhance interaction with biological targets. This product is intended for research applications, including but not limited to: use as a building block in organic synthesis, exploration of structure-activity relationships (SAR) in drug discovery, and investigation of mechanisms of action against microbial targets . It is provided as a high-purity compound characterized for research use. Intended Use: For Research Use Only (RUO). Not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-(diethylamino)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S/c1-4-23(5-2)15-9-7-14(8-10-15)19(24)22-20-21-17-12-11-16(25-6-3)13-18(17)26-20/h7-13H,4-6H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVKWUYAKCSLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylamino)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with ethyl chloroacetate under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction using ethanol and a suitable catalyst.

    Formation of the Benzamide Core: The benzamide core is formed by reacting the benzothiazole derivative with 4-(diethylamino)benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(diethylamino)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4-(diethylamino)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-(diethylamino)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural differences and properties of analogous compounds:

Compound Name Benzamide Substituent Benzothiazole Substituent Molecular Formula Molecular Weight (g/mol) Key Features Reference
4-(Diethylamino)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide (Target) 4-(Diethylamino) 6-Ethoxy C₁₉H₂₁N₃O₂S 355.45 Electron-donating diethylamino group -
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide 4-(Trifluoromethyl) 6-Ethoxy C₁₇H₁₃F₃N₂O₂S 366.36 Electron-withdrawing CF₃ group
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide 4-Methoxy 6-Methoxy C₁₆H₁₄N₂O₃S 314.36 Methoxy substituents on both rings
N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-3,5-dinitro-benzamide 3,5-Dinitro 6-Methyl, 3-(2-methoxyethyl) C₂₀H₁₈N₄O₆S 442.45 Strong electron-withdrawing nitro groups
4-(Diethylamino)-N-(5-methyl-3-phenylisoxazol-4-yl)benzamide 4-(Diethylamino) Isoxazole ring (non-benzothiazole) C₂₁H₂₃N₃O₂ 349.43 Isoxazole heterocycle instead of benzothiazole

Key Observations :

  • Electron Effects: The diethylamino group in the target compound is electron-donating, enhancing solubility in polar solvents, whereas trifluoromethyl (CF₃) or nitro groups in analogs (e.g., ) are electron-withdrawing, reducing solubility but increasing stability.
  • Benzothiazole Modifications : Ethoxy (target) vs. methoxy () or methyl () substituents affect steric hindrance and π-π stacking in crystal structures.
  • Heterocycle Replacement : Replacing benzothiazole with isoxazole () alters electronic distribution and metabolic pathways.

Biological Activity

4-(diethylamino)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring an ethoxy group and a benzothiazole moiety, suggests various avenues for biological interaction and therapeutic application. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C20H23N3O2S\text{C}_{20}\text{H}_{23}\text{N}_{3}\text{O}_{2}\text{S}

IUPAC Name: 4-(diethylamino)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Molecular Weight: 367.48 g/mol

The biological activity of 4-(diethylamino)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is primarily attributed to its ability to interact with specific proteins and enzymes. The compound may act as an inhibitor or modulator of various biological pathways:

  • Enzyme Inhibition: The compound has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment, enhancing insulin signaling pathways .
  • Cellular Uptake Enhancement: Studies indicate that it can enhance glucose uptake in cells, suggesting potential applications in metabolic disorders .

Anticancer Activity

Research indicates that compounds similar to 4-(diethylamino)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide exhibit significant anticancer properties. For instance, benzothiazole derivatives are known for their cytotoxic effects against various cancer cell lines .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Similar benzamide derivatives have shown promise in reducing inflammation in preclinical studies, indicating a need for further investigation into this aspect .

Antifungal Activity

The benzothiazole moiety is also recognized for antifungal properties. Compounds with similar structures have demonstrated efficacy against fungal pathogens, making them candidates for agricultural applications .

Comparative Analysis with Similar Compounds

A comparative analysis of 4-(diethylamino)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide with structurally related compounds reveals its unique properties:

Compound NameStructural FeaturesBiological Activity
4-(diethylamino)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamideMethoxy instead of ethoxyModerate anticancer activity
4-(diethylamino)-N-(6-propoxy-1,3-benzothiazol-2-yl)benzamidePropoxy groupLower bioactivity compared to ethoxy derivative
4-(diethylamino)-N-(6-butoxy-1,3-benzothiazol-2-yl)benzamideButoxy groupSimilar activity profile but less potent

Case Studies

Several studies have highlighted the biological effects of compounds similar to 4-(diethylamino)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide:

  • Insulin Sensitivity Enhancement: A study demonstrated that a related compound significantly increased insulin-stimulated glucose uptake in adipocytes without cytotoxicity (IC50 = 0.07 μM) .
  • Antifungal Efficacy: Research on benzothiazole derivatives indicated strong antifungal activity against pathogens like Botrytis cinerea, suggesting that modifications to the benzothiazole structure could enhance efficacy against specific fungal strains .

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